

Vatalanib in pancreatic cancer second-line therapy clinical trial

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Compound Focus: Vatalanib Succinate

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Clinical Trial Efficacy and Safety Data

The phase II trial (PCRT O4-001) evaluated vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy [1] [2].

Table 1: Key Efficacy Outcomes from the Phase II Trial [1] [2]

Efficacy Parameter	Result
6-Month Survival Rate	29% (95% CI, 18-41%)
Median Progression-Free Survival (PFS)	2 months
Objective Response Rate (ORR)	Partial Response (PR) in 2 patients
Disease Control Rate (DCR)	28% (Stable Disease)

Table 2: Common Grade 3/4 Adverse Events (Occurring in $\geq 10\%$ of patients) [1] [2]

Adverse Event	Incidence (Grade 3/4)
Hypertension	20% (N=13)
Fatigue	17% (N=11)
Abdominal Pain	17% (N=11)
Elevated Alkaline Phosphatase	15% (N=10)

Vatalanib Dosing and Administration Protocol

The trial utilized an oral "ramp-up" dosing schedule to optimize tolerability [2].

- **Cycle Definition:** 28 days.
- **Dosing Schedule:**
 - **Week 1:** 250 mg twice daily (BID)
 - **Week 2:** 500 mg twice daily (BID)
 - **Week 3 and beyond:** 750 mg twice daily (BID) - full dose
- **Dose Modifications:** In case of Grade 3 or higher drug-related toxicity, treatment was held for up to one week. Upon resolution to Grade ≤ 2 , dosing was resumed at a reduced level (first reduction: 1000 mg/day; second reduction: 750 mg/day) [2].

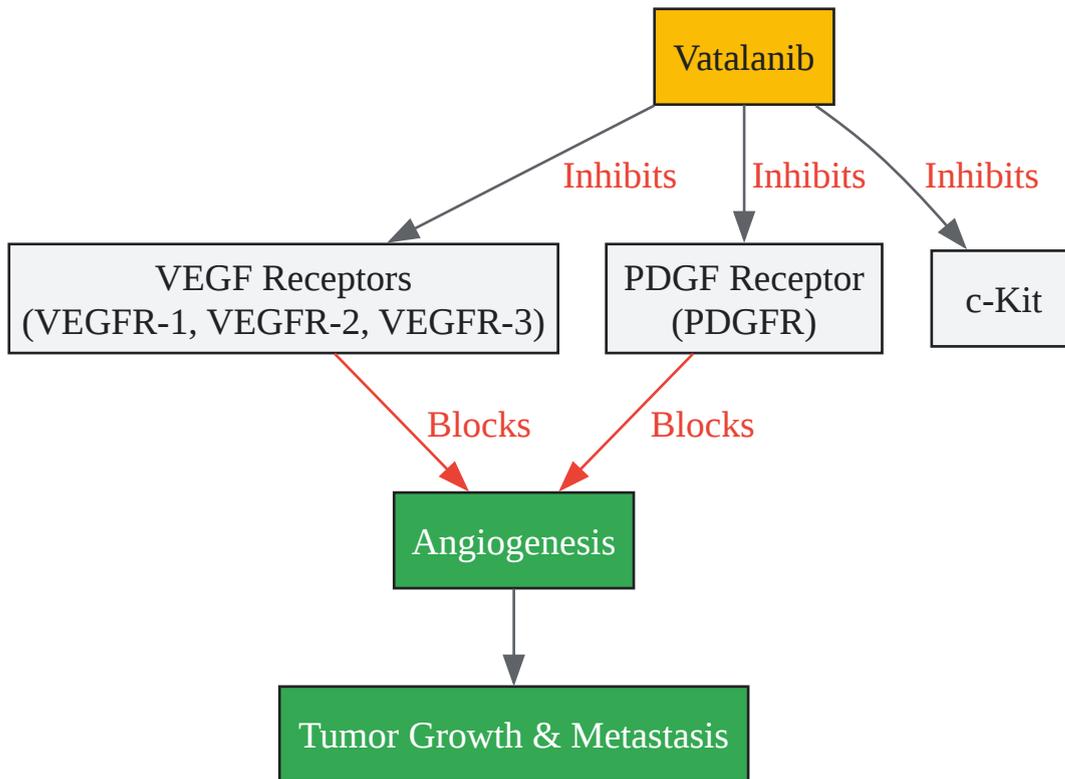
Biomarker Assessment Protocol

The trial investigated potential soluble and imaging biomarkers, though none correlated with treatment response [1] [2].

- **Analyte Collection:** Plasma and serum samples were collected from patients.
- **Target Biomarkers:**
 - **Soluble Angiogenic Factors:** Vascular Endothelial Growth Factor (VEGF), VEGF Receptors, basic Fibroblast Growth Factor (bFGF) [2].
 - **Other Serum Markers:** Lactate Dehydrogenase (LDH) [2].
- **Analysis Method:** Specific assay methodologies (e.g., ELISA) were not detailed in the available abstract, but measurement of changes in these biomarker levels was performed [1] [2].
- **Imaging Biomarker:** Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was also explored [2].

Mechanism of Action and Targeting Angiogenesis

Vatalanib is an oral poly-tyrosine kinase inhibitor that primarily targets angiogenic pathways, which are critical for tumor growth and metastasis [2] [3].

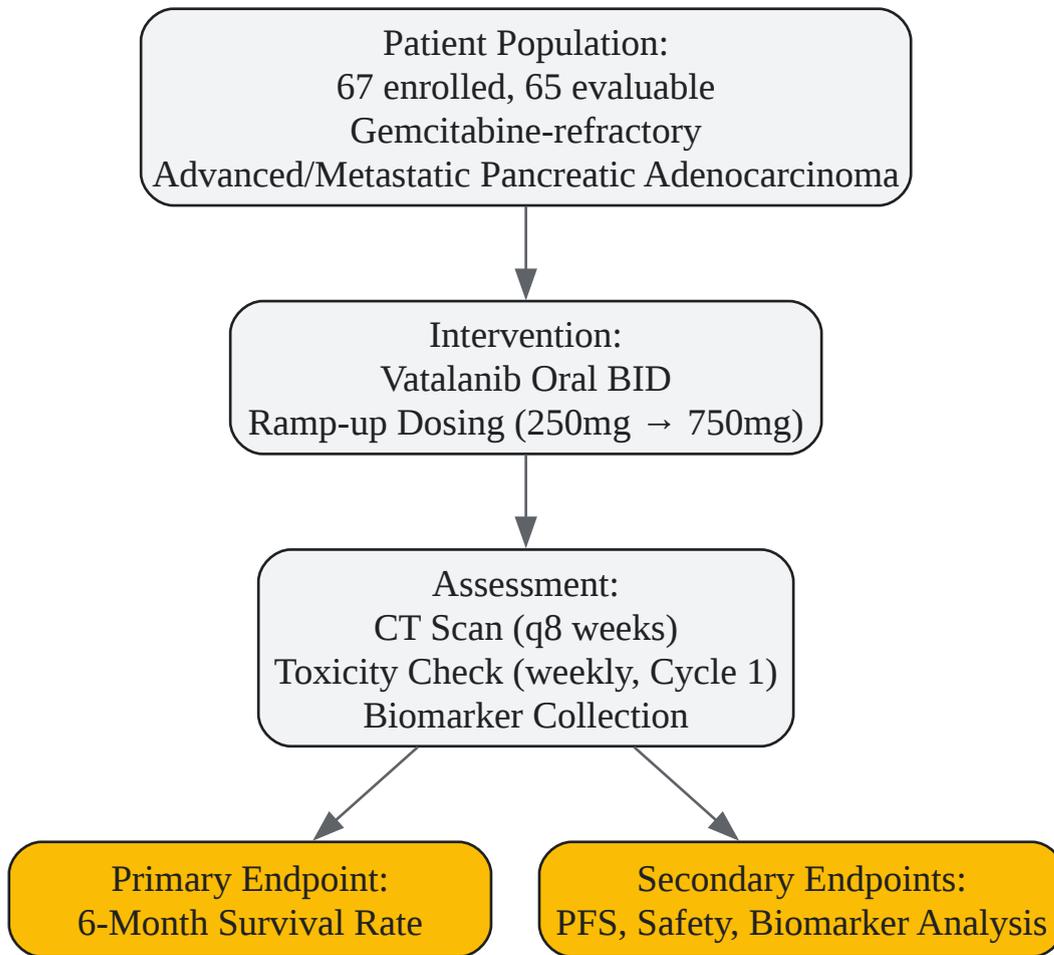


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Figure 1: Vatalanib inhibits multiple receptor tyrosine kinases to block angiogenesis.

Experimental Workflow for the Phase II Trial

The overall design and key procedures of the clinical trial are summarized in the workflow below.



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Figure 2: High-level workflow of the vatalanib phase II trial.

Conclusion and Research Implications

In summary, vatalanib as a second-line treatment for advanced pancreatic cancer showed a **29% 6-month survival rate** and a disease control rate of 28%, with hypertension and fatigue being the most notable adverse events [1] [2].

While the trial did not establish vatalanib as a standard of care, it contributed valuable information on targeting angiogenesis in pancreatic cancer and the use of a ramp-up dosing schedule for tolerability. Future research would likely focus on combining anti-angiogenic agents like vatalanib with other targeted therapies or immunotherapies, particularly in selected patient populations.

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